4-Chloro-2-(ethylamino)benzoic acid

Description

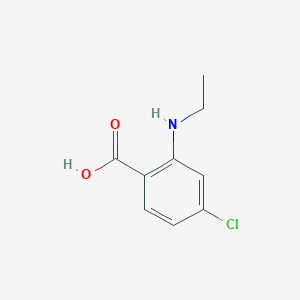

4-Chloro-2-(ethylamino)benzoic acid is a benzoic acid derivative substituted with a chlorine atom at the 4-position and an ethylamino group (-NHCH₂CH₃) at the 2-position.

Properties

IUPAC Name |

4-chloro-2-(ethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGPUCXQSDVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(ethylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

Alkylation: The resulting 2-amino-4-chlorobenzoic acid is then alkylated with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethylamino group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different amino or nitro derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Chloro-2-(ethylamino)benzoic acid involves several key steps:

- Nitration : Starting with 4-chlorobenzoic acid, a nitro group is introduced at the 2-position.

- Reduction : The nitro group is then reduced to an amino group using reducing agents like iron and hydrochloric acid.

- Alkylation : The resulting 2-amino-4-chlorobenzoic acid is alkylated with ethylamine to yield the final product.

Chemical Reactions

This compound can undergo various reactions:

- Substitution Reactions : The chlorine atom can be substituted with different nucleophiles.

- Oxidation and Reduction : The ethylamino group can be oxidized or reduced to form derivatives.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating various substituted benzoic acids.

Biology

In biological research, this compound has been studied for its interactions with enzymes and receptors. Its ethylamino group allows for hydrogen bonding with biological molecules, potentially influencing enzyme activity and receptor interactions.

Medicine

The compound is investigated for potential therapeutic properties, particularly in drug development. It may act as a precursor in synthesizing pharmaceuticals targeting various diseases, including cancer and metabolic disorders.

Industrial Applications

This compound is utilized in producing dyes, pigments, and other industrial chemicals. Its chemical properties allow for versatile applications in industrial chemistry.

Case Study 1: Biological Interaction

Research has demonstrated that compounds similar to this compound can inhibit specific biological targets. For instance, a study on related benzoic acid derivatives showed effective inhibition of TMEM206, suggesting potential applications in cancer therapy .

Case Study 2: Drug Development

In drug discovery contexts, this compound has been identified as a promising scaffold for developing inhibitors targeting eIF4E, a critical factor in mRNA translation associated with cancer progression .

Data Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Substituted benzoic acids |

| Biology | Interaction studies with enzymes | TMEM206 inhibition |

| Medicine | Drug development precursor | Cancer therapeutics |

| Industry | Production of dyes and pigments | Various industrial chemicals |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Amino Group

(a) 4-Chloro-2-[(2,2,2-trifluoroethyl)amino]benzoic Acid

- Structure : Replaces the ethyl group with a trifluoroethyl (-NHCH₂CF₃) moiety.

- Molecular Formula: C₉H₇ClF₃NO₂.

- Key Differences: The trifluoroethyl group introduces strong electron-withdrawing effects, increasing the compound’s acidity compared to the ethylamino derivative. Enhanced metabolic stability due to fluorine’s resistance to oxidation.

- Reference : .

(b) 4-Cyano-2-(ethylamino)benzoic Acid

- Structure: Substitutes chlorine with a cyano (-CN) group at the 4-position.

- Molecular Formula : C₁₀H₁₀N₂O₂.

- Key Differences: The cyano group is electron-withdrawing, lowering the pKa (predicted: 3.91) compared to the chloro analogue. Increased polarity improves aqueous solubility but may reduce membrane permeability.

- Reference : .

Variations in the Aromatic Ring Substituents

(a) 2-Amino-4-chlorobenzoic Acid

- Structure: Replaces the ethylamino group with a primary amino (-NH₂) group.

- Molecular Formula: C₇H₆ClNO₂.

- Key Differences: The absence of the ethyl group reduces steric hindrance, enhancing hydrogen-bonding capacity. Demonstrated utility in synthesizing quinazolinones with antibacterial and anticancer activities .

- Reference : .

(b) 4-Chloro-2-(trifluoromethyl)benzoic Acid

- Structure: Replaces the ethylamino group with a trifluoromethyl (-CF₃) group.

- Molecular Formula : C₈H₄ClF₃O₂.

- Key Differences: The -CF₃ group is strongly electron-withdrawing, significantly increasing acidity (pKa < 2) compared to the ethylamino derivative. Used in agrochemicals and pharmaceuticals for its stability and reactivity.

- Reference : .

Functional Group Additions or Modifications

(a) 4-Chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid

- Structure : Incorporates a naphthalene-linked urea group (-NHCONH-C₁₀H₇).

- Investigated as a non-binder for glutamate receptors (GRIK2), suggesting distinct pharmacological profiles .

- Reference : .

(b) 5-Iodo-2-(2,4-difluoro-benzoylamino)benzoic Acid

- Structure: Substitutes chlorine with iodine and adds a benzoylamino group.

- Molecular Formula: C₁₄H₈F₂INO₃.

- Key Differences: Iodine’s large atomic radius increases molecular weight and may influence radioimaging applications.

- Reference : .

Ether and Alkyl Chain Variants

(a) 4-Amino-5-chloro-2-ethoxybenzoic Acid

- Structure: Replaces the ethylamino group with an ethoxy (-OCH₂CH₃) group.

- Key Differences: The ethoxy group is less basic than ethylamino, reducing hydrogen-bonding capacity.

- Reference : .

(b) 4-Fluoro-2-(phenylamino)benzoic Acid

- Structure: Substitutes chlorine with fluorine and replaces ethylamino with phenylamino (-NH-C₆H₅).

- Key Differences :

- Reference : .

Biological Activity

4-Chloro-2-(ethylamino)benzoic acid (CBA) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

It features a chloro substituent at the para position and an ethylamino group at the ortho position relative to the carboxylic acid functional group. This unique structure contributes to its biological activity, influencing interactions with various biomolecules.

The biological activity of CBA is primarily attributed to its interaction with specific molecular targets, particularly ion channels and enzymes. Notably, it has been identified as a small molecule inhibitor of TMEM206, an ion channel implicated in acid-induced cell death in various cell types including colorectal cancer cells. The half-maximal inhibitory concentration (IC50) for CBA against TMEM206 at low pH is approximately 9.55 µM, indicating its potential as a therapeutic agent in conditions where pH levels are altered .

Biological Activities

-

Cytotoxicity and Antiproliferative Effects :

- CBA has demonstrated cytotoxic effects in colorectal cancer cells. Studies indicate that it can induce cell death under acidic conditions, which may be relevant for tumor microenvironments where pH is often lower than normal physiological levels .

- In vitro assays have shown that CBA can inhibit cell proliferation in several cancer cell lines, suggesting potential applications in cancer therapy.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit various enzymes, including those involved in inflammatory processes and cancer progression. For instance, it has shown promise as an inhibitor of neurolysin and angiotensin-converting enzyme (ACE), both of which are targets in cardiovascular and neurodegenerative diseases .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.